molecular formula C6H5N3S B1314177 Isothiazolo[5,4-b]pyridin-3-amine CAS No. 56891-64-6

Isothiazolo[5,4-b]pyridin-3-amine

Cat. No. B1314177
CAS RN: 56891-64-6
M. Wt: 151.19 g/mol
InChI Key: NVOYVQKFZVOHPB-UHFFFAOYSA-N
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Description

Isothiazolo[5,4-b]pyridin-3-amine is a chemical compound with the molecular formula C6H5N3S . It is used for research and development purposes .


Synthesis Analysis

A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been designed and synthesized. These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields .


Molecular Structure Analysis

The molecular structure of Isothiazolo[5,4-b]pyridin-3-amine is characterized by a nitrogen-bearing heterocycle pyridine . The InChI code for this compound is 1S/C6H5N3S/c7-5-4-2-1-3-8-6(4)10-9-5/h1-3H, (H2,7,9) .


Physical And Chemical Properties Analysis

Isothiazolo[5,4-b]pyridin-3-amine is a solid substance that should be stored under inert gas (nitrogen or Argon) at 2–8 °C . It has a molecular weight of 151.19 .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Medicinal Chemistry and Pharmacology .

Summary of the Application

Isothiazolo[4,3-b]pyridines, a class of compounds that includes Isothiazolo[5,4-b]pyridin-3-amine, are known inhibitors of cyclin G-associated kinase (GAK) . This kinase is involved in a variety of cellular activities, including protein secretion and cell division .

Methods of Application or Experimental Procedures

The synthesis of this chemotype started from 2,4-dichloro-3-nitropyridine. Key steps in the synthesis included selective C-4 arylation using ligand-free Suzuki-Miyaura coupling and palladium-catalyzed aminocarbonylation .

Results or Outcomes

The 3-N-morpholinyl-7-(3,4-dimethoxyphenyl)-isothiazolo[4,3-b]pyridine was found to be devoid of GAK affinity, in contrast to its 3,5- and 3,6-disubstituted congeners .

2. Inhibition of Receptor-Interacting Protein Kinase-1 (RIPK1)

Specific Scientific Field

This application is in the field of Biochemistry and Pharmacology .

Summary of the Application

Isothiazolo[5,4-b]pyridine derivatives have been found to be potent inhibitors of RIPK1, a kinase involved in the necroptosis pathway, which regulates inflammatory signaling and cell death in a variety of diseases, including inflammatory and neurodegenerative disorders .

Methods of Application or Experimental Procedures

A novel hit compound was identified by a cell-based screening assay. Starting from this compound, a series of scaffolds were designed to improve anti-necroptosis activity, physicochemical properties, and metabolic stability .

Results or Outcomes

Compound 56, an isothiazolo[5,4-b]pyridine derivative, effectively blocked necroptosis in both human and mouse cells (EC50 = 1-5 nM). A binding assay showed that compound 56 potently binds to RIPK1 (Kd = 13 nM), but not RIPK3 (Kd >10,000 nM) .

Safety And Hazards

The safety data sheet for Isothiazolo[5,4-b]pyridin-3-amine advises against dust formation and breathing in mist, gas, or vapours. It also recommends avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

[1,2]thiazolo[5,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S/c7-5-4-2-1-3-8-6(4)10-9-5/h1-3H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOYVQKFZVOHPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80513865
Record name [1,2]Thiazolo[5,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80513865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isothiazolo[5,4-b]pyridin-3-amine

CAS RN

56891-64-6
Record name [1,2]Thiazolo[5,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80513865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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